N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-14-7-18(4-5-19(14)24-6-2-3-20(24)25)23-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h4-5,7,15-17H,2-3,6,8-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKPDJKHKPETFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization. This allows the compound to interact with its targets in various ways, leading to different biological profiles. The spatial orientation of substituents on the pyrrolidine ring can also lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural features, including an adamantane core, a pyrrolidinone moiety, and a substituted phenyl group. This compound is part of a broader class of adamantane derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidinone ring and subsequent modifications to introduce the adamantane and phenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Key Structural Data:
- Molecular Formula: C22H28N2O2
- CAS Number: 922949-66-4
- Molecular Weight: 356.47 g/mol
Research indicates that this compound interacts with various biological targets, potentially including enzymes or receptors involved in critical biochemical pathways. Its mechanism of action may involve modulation of enzyme activity or receptor signaling, suggesting potential applications in treating diseases associated with enzyme dysfunction or receptor anomalies.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its influence on apoptosis pathways.
Case Studies and Research Findings
-
Anticancer Activity:
- A study investigating apoptosis inducers identified similar compounds with significant effects on tumor growth inhibition. For instance, derivatives showed up to 63% tumor growth inhibition in human colorectal DLD-1 xenograft models at specific dosages, indicating that structural analogs may possess comparable activity against cancer cells .
-
Enzyme Inhibition:
- Structure-activity relationship (SAR) studies have demonstrated that compounds with similar structural motifs can effectively inhibit specific enzymes. For example, derivatives were found to inhibit M pro (main protease) with IC50 values as low as 5.27 μM, showcasing the potential for this compound to be developed as a therapeutic agent against viral infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other adamantane derivatives is beneficial.
| Compound Name | Molecular Formula | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| This compound | C22H28N2O2 | Potential anticancer agent | TBD |
| Compound 1k | C16H16N2O3 | Apoptosis inducer | EC50 = 270 nM |
| Hit-01 | C18H19F3N2O | M pro inhibitor | IC50 = 46 μM |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Differences
The following table summarizes key structural and calculated physicochemical properties of the target compound and two analogues:
*LogP values estimated using fragment-based methods.
Key Observations:
Molecular Weight and Lipophilicity: The bis-adamantane analogue has a significantly higher molecular weight (522.72 vs. 360.47) and logP (8.1 vs. The tert-butyl analogue (3ao) exhibits higher lipophilicity (logP 5.2) compared to the target compound, likely due to the bulky, hydrophobic tert-butyl group.
Functional Group Impact: The pyrrolidinone ring in the target compound introduces hydrogen-bond acceptors (carbonyl oxygen), which may improve solubility and binding specificity compared to the tert-butyl group in 3ao .
Pharmacokinetic and Bioactivity Implications
- Target Compound: The pyrrolidinone moiety may enhance CNS penetration due to moderate logP and hydrogen-bonding balance, whereas the tert-butyl analogue’s high logP could lead to tissue accumulation.
- Bis-Adamantane Analogue : The dual adamantane groups likely increase metabolic resistance but may reduce oral absorption due to excessive hydrophobicity.
Q & A
Q. Q1. What are the key considerations for designing a synthetic route for N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide?
Methodological Answer: The synthesis of this compound requires a multi-step approach, typically involving:
Adamantane-1-carboxylic acid activation using coupling agents like EDC/HOBt or DCC to form the reactive intermediate.
Amide bond formation with the aromatic amine (3-methyl-4-(2-oxopyrrolidin-1-yl)aniline) under controlled pH and temperature (e.g., 0–5°C in DMF) to minimize side reactions.
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
Critical Factors : Solvent polarity, catalyst selection, and reaction time optimization to enhance yield.
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm the adamantane core, pyrrolidinone ring, and substituent positions.
- High-Resolution Mass Spectrometry (HR-MS) : To verify the molecular formula (e.g., [M+H] peak at m/z 423.2645).
- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .
Advanced Research Questions
Q. Q3. How can conflicting biological activity data for adamantane-carboxamide derivatives be resolved?
Methodological Answer: Contradictions in bioactivity data may arise due to:
Structural variations : Subtle differences in substituents (e.g., methyl vs. ethyl groups) can drastically alter target binding.
Assay Conditions : Use standardized protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability.
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across derivatives and reconcile discrepancies .
Q. Q4. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to improve solubility while retaining adamantane’s rigidity.
Pro-drug Design : Mask the carboxamide with enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability.
Metabolic Stability Testing : Use liver microsome assays (human/rodent) to identify metabolic hotspots and guide structural modifications .
Q. Q5. How can Quantitative Structure-Activity Relationship (QSAR) models guide derivative design?
Methodological Answer:
Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
Model Validation : Use leave-one-out cross-validation and external test sets to ensure robustness.
Application : Prioritize derivatives with predicted IC values <100 nM against Mycobacterium tuberculosis or cancer cell lines .
Data Interpretation & Advanced Methodologies
Q. Q6. How should researchers address low reproducibility in biological assays for this compound?
Methodological Answer:
Batch Consistency : Ensure synthetic reproducibility via strict QC (e.g., HPLC purity checks).
Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities.
Orthogonal Assays : Validate antiviral activity using plaque reduction assays and qRT-PCR for viral load quantification .
Q. Q7. What advanced techniques elucidate the compound’s mechanism of action?
Methodological Answer:
Cryo-EM or X-ray Crystallography : Resolve compound-target complexes (e.g., viral proteases or kinases) at atomic resolution.
Kinetic Studies : Use stopped-flow spectroscopy to measure binding/unbinding rates.
Transcriptomic Profiling : RNA-seq to identify downstream pathways modulated by the compound .
Q. Q8. How can molecular dynamics simulations enhance understanding of structure-function relationships?
Methodological Answer:
Simulation Setup : Run 100-ns MD simulations (AMBER/CHARMM force fields) to analyze conformational stability.
Free Energy Calculations : Use MM-PBSA to estimate binding free energies and identify critical residues.
Application : Predict resistance mutations (e.g., in viral targets) and design analogs with improved resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
